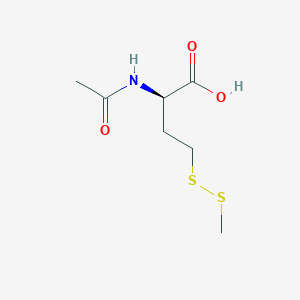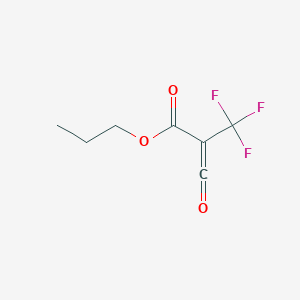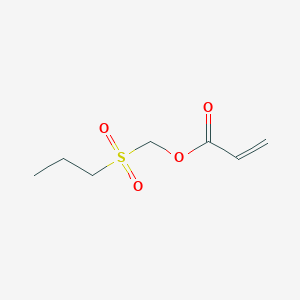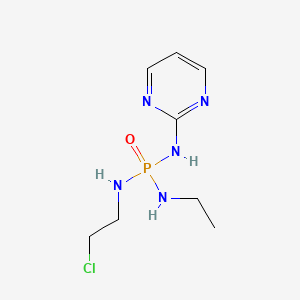
Butanoic acid, 2-(acetylamino)-4-(methyldithio)-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-(acetylamino)-4-(methyldithio)-, ®- is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an acetylamino group and a methyldithio group attached to the butanoic acid backbone. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-(acetylamino)-4-(methyldithio)-, ®- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Thioether Formation: The methyldithio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated intermediate.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-(acetylamino)-4-(methyldithio)-, ®- can undergo various chemical reactions, including:
Oxidation: The methyldithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetylamino group can be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyldithio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 2-(acetylamino)-4-(methyldithio)-, ®- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanoic acid, 2-(acetylamino)-4-(methyldithio)-, ®- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the methyldithio group can undergo redox reactions, influencing cellular pathways. These interactions can modulate enzyme activity, protein function, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 2-(acetylamino)-, methyl ester, (2R)-
- Butanoic acid, 2-(acetylamino)-, ethyl ester, (2R)-
Uniqueness
Butanoic acid, 2-(acetylamino)-4-(methyldithio)-, ®- is unique due to the presence of the methyldithio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
62502-79-8 |
|---|---|
Molecular Formula |
C7H13NO3S2 |
Molecular Weight |
223.3 g/mol |
IUPAC Name |
(2R)-2-acetamido-4-(methyldisulfanyl)butanoic acid |
InChI |
InChI=1S/C7H13NO3S2/c1-5(9)8-6(7(10)11)3-4-13-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 |
InChI Key |
ZNNQUVWXNBCSQU-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CCSSC)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCSSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-Chlorophenyl)-4-[(E)-(2,4-dioxopentan-3-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14521309.png)










